molecular formula C19H19N3O2 B14121409 Niraparib carboxylic acid metabolite M1

Niraparib carboxylic acid metabolite M1

货号: B14121409
分子量: 321.4 g/mol
InChI 键: HDQHGRLURKGIFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Niraparib carboxylic acid metabolite M1 is a metabolite of niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used primarily in the treatment of ovarian, breast, pancreatic, and prostate cancers. The metabolite M1 is formed through the hydrolysis of niraparib and is further processed through glucuronidation to form M10 .

准备方法

Synthetic Routes and Reaction Conditions

Niraparib carboxylic acid metabolite M1 is synthesized through the hydrolysis of niraparib. The process involves the use of carboxylesterases, which catalyze the hydrolysis reaction. The reaction conditions typically involve an aqueous environment with a suitable buffer to maintain the pH .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors where carboxylesterases are employed to catalyze the hydrolysis of niraparib under controlled conditions. The product is then purified using standard chromatographic techniques .

化学反应分析

Types of Reactions

Niraparib carboxylic acid metabolite M1 primarily undergoes hydrolysis and glucuronidation reactions. The hydrolysis reaction is catalyzed by carboxylesterases, while the glucuronidation reaction is mediated by uridine 5′-diphospho-glucuronosyltransferase .

Common Reagents and Conditions

    Hydrolysis: Carboxylesterases, aqueous buffer

    Glucuronidation: Uridine 5′-diphospho-glucuronosyltransferase, glucuronic acid donors

Major Products

科学研究应用

Niraparib carboxylic acid metabolite M1 is primarily used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and excretion of niraparib. It is also used in studies investigating the efficacy and toxicity of niraparib in cancer treatment. The metabolite is crucial for understanding the drug’s behavior in the body and optimizing dosing regimens .

作用机制

Niraparib carboxylic acid metabolite M1, like its parent compound niraparib, inhibits the activity of poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2. These enzymes play a critical role in the repair of single-strand DNA breaks. By inhibiting these enzymes, niraparib and its metabolites induce cytotoxicity in cancer cells, particularly those deficient in homologous recombination repair mechanisms .

相似化合物的比较

Similar Compounds

  • Olaparib
  • Rucaparib
  • Talazoparib

Comparison

Niraparib carboxylic acid metabolite M1 is unique in its formation and subsequent glucuronidation to form M10. While other PARP inhibitors like olaparib, rucaparib, and talazoparib also undergo metabolic transformations, the specific pathways and metabolites differ. For instance, olaparib and rucaparib are extensively metabolized by cytochrome P450 enzymes, whereas niraparib primarily undergoes hydrolysis and glucuronidation .

属性

分子式

C19H19N3O2

分子量

321.4 g/mol

IUPAC 名称

2-(4-piperidin-3-ylphenyl)indazole-7-carboxylic acid

InChI

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)

InChI 键

HDQHGRLURKGIFL-UHFFFAOYSA-N

规范 SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。